Ammonia borane

Content Navigation

CAS Number

Product Name

IUPAC Name

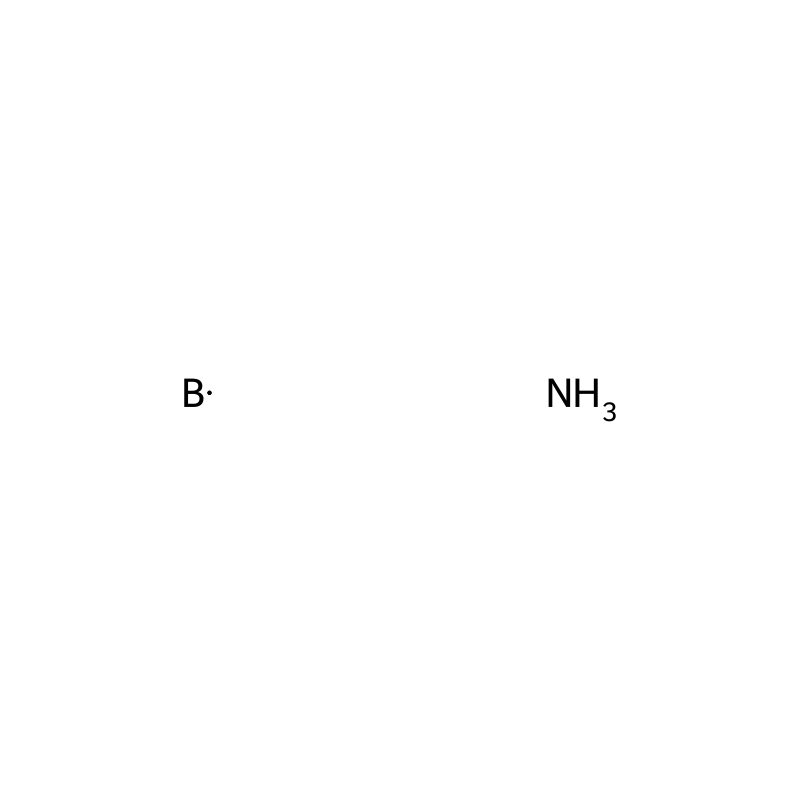

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Hydrogen Storage

One of the most widely explored applications of ammonia borane lies in its potential as a hydrogen carrier. Hydrogen, a clean and efficient fuel source, faces challenges in storage and transportation. Ammonia borane offers several advantages:

- High hydrogen content: It boasts a theoretical hydrogen content of 19.6 wt%, surpassing other common hydrogen carriers like liquid hydrogen (25.5 wt%) while remaining in a liquid state at ambient temperatures.

- Safer handling: Unlike liquid hydrogen, ammonia borane is non-flammable and less volatile, making it safer to handle and store.

- Enhance its stability: Ammonia borane can decompose at elevated temperatures, releasing hydrogen. Finding ways to improve its stability is crucial for practical applications.

- Develop efficient release mechanisms: Releasing hydrogen from ammonia borane in a controlled and efficient manner requires the development of effective catalysts.

Fuel Cells

Ammonia borane is also being explored as a potential fuel for direct liquid-fed fuel cells. This technology offers several advantages over traditional fuel cells, including higher energy density and simpler refueling infrastructure. However, research is still ongoing to address challenges like:

- Developing efficient catalysts: Similar to hydrogen storage, efficient catalysts are needed to facilitate the conversion of ammonia borane into usable energy within the fuel cell.

- Addressing byproducts: The decomposition of ammonia borane can generate byproducts like ammonia and borazine, which can harm the fuel cell performance. Finding ways to mitigate these byproducts is crucial for long-term operation.

Other Potential Applications

Beyond hydrogen storage and fuel cells, ammonia borane holds promise in other scientific research areas:

- Polymer Precursor: Ammonia borane can be used as a precursor for the synthesis of hexagonal boron nitride (h-BN), a material with valuable properties like high thermal conductivity and electrical insulation.

- Pharmaceutical Research: Initial studies suggest that ammonia borane derivatives might have potential applications in pharmaceutical research, although further investigation is needed.

Ammonia borane, systematically named ammoniotrihydroborate and also referred to as borazane, is a chemical compound with the formula H₃NBH₃. This colorless or white solid is the simplest molecular boron-nitrogen-hydride compound, characterized by its unique structure that resembles ethane, albeit with significant differences in physical properties due to its polar nature. The compound has gained attention primarily as a potential source of hydrogen fuel, although its applications extend into various fields of chemistry and materials science .

The thermal decomposition pathway can be summarized as follows:

- Initial heating leads to the formation of intermediates.

- Subsequent breakdown yields hydrogen gas and boron nitride as a final residue at higher temperatures (above 1000 °C) .

Ammonia borane can be synthesized through several methods:

- Reaction of Borane with Ammonia: The most common method involves the reaction of diborane with ammonia, yielding ammonia borane along with diammoniate salts under controlled conditions.

- From Sodium Borohydride: Another synthesis route includes the reaction of sodium borohydride with ammonium salts, which provides a straightforward pathway to produce ammonia borane without handling diborane directly .

Ammonia borane is primarily explored for its potential as a hydrogen storage material due to its high hydrogen density—approximately 19.6% by weight—which surpasses that of liquid hydrogen. It can release hydrogen upon heating or through catalytic processes, making it suitable for fuel cell applications and energy storage systems . Additionally, ammonia borane serves as a reducing agent in organic synthesis and has been utilized in various

Interaction studies involving ammonia borane focus on its reactivity with Lewis acids and bases. For example, the presence of crown ethers during reactions can facilitate the isolation of cationic intermediates such as [(THF)BH₂NH₃]⁺ and [BH₂(NH₃)₂]⁺. These studies help elucidate the mechanistic pathways involved in ammonia borane's dehydrocoupling reactions, which are critical for optimizing its use in hydrogen release applications .

Ammonia borane belongs to a class of compounds known as amine-boranes. Here is a comparison with similar compounds:

| Compound | Formula | Class | Analogous Hydrocarbon | Hybridization | B-N Bond Length |

|---|---|---|---|---|---|

| Ammonia Borane | H₃NBH₃ | Amine-Borane | Ethane | sp³ | 1.658 Å |

| Aminoborane | H₂NBH₄ | Aminoborane | Ethylene | sp² | 1.391 Å |

| Iminoborane | HNBH₂ | Iminoborane | Acetylene | sp | 1.238 Å |

Ammonia borane is unique due to its solid state at room temperature and its ability to release hydrogen efficiently under mild conditions compared to its analogs .

Solvothermal Synthesis of Ammonia Borane Complexes

Ammonia borane can be synthesized through several methods, with the reaction of borane adducts with ammonia being one of the most common approaches. The general reaction proceeds as follows:

This straightforward synthesis utilizes tetrahydrofuran (THF) as a solvent, which is displaced by ammonia to form the ammonia borane complex. It can also be synthesized from sodium borohydride through alternative pathways. The resulting material adopts a structure similar to ethane (C₂H₆), with which it is isoelectronic, but exhibits significantly different physical properties due to its highly polar nature.

Solvothermal synthesis has proven particularly effective for creating ammonia borane-derived materials with enhanced properties. For instance, researchers have developed novel solvothermal methods for synthesizing hexagonal boron nitride quantum dots (h-BN QDs) through the pyrolysis of ammonia borane in CCl₄ solvent. This approach has yielded high-quality h-BN QDs with promising applications in quantum light-emitting diodes.

Another notable solvothermal application involves the synthesis of green rust, a mixed-valent iron mineral, using ammonia borane as a hydrogen source. Through modified solvothermal conditions, researchers have created oxidation-insensitive green rust materials that enhance solar hydrogen production via the hydrolysis of ammonia borane. This process demonstrated significant improvement in photocatalytic activity for hydrogen generation compared to conventional catalysts.

Table 1: Key Properties of Ammonia Borane

Nanoconfinement Strategies in Zeolitic Imidazolate Frameworks

Zeolitic imidazolate frameworks (ZIFs) have emerged as highly effective host materials for nanoconfining ammonia borane, resulting in significantly improved hydrogen release properties. ZIFs are a subclass of metal-organic frameworks (MOFs) that provide unique nanoporous environments that can interact favorably with ammonia borane molecules.

Research has demonstrated that even minimal concentrations of ZIF-8 (as low as 0.25 mol%) can dramatically enhance hydrogen release from ammonia borane by reducing the onset temperature for dehydrogenation while simultaneously increasing both the rate and amount of hydrogen released. This remarkable improvement occurs through several mechanisms:

- Disruption of the dihydrogen bonding network in solid ammonia borane

- Reduction of crystallite size, leading to improved kinetics

- Catalytic effects from the metal centers and organic linkers in the ZIF structure

More sophisticated approaches involve functionalizing ZIF structures to further enhance their interaction with ammonia borane. For instance, researchers have partially replaced the 2-methylimidazole (2-mIm) ligands in ZIF-8 with 3-amino-1,2,4-triazole (ATZ) to introduce amino functionalities. This amino-functionalized ZIF-8 demonstrated remarkable performance improvements when used to nanoconfine ammonia borane:

"The AB@ZIF composites successfully showed 50 and 20°C lower onset and apex dehydrogenation temperatures, respectively, than the neat AB case. Since the AB dehydrogenation temperature can be controlled by nanoconfinement size, the interaction between primary amines on ATZ and AB may forcibly limit AB molecules from aggregating near the ZIF aperture, forming small particles."

Additionally, the spent ammonia borane confined in these ZIFs can be regenerated by reacting with liquid ammonia, addressing one of the key challenges in ammonia borane utilization as a hydrogen storage medium.

Table 2: Performance Comparison of Nanoconfined Ammonia Borane in Various ZIF Systems

Stabilization Through Polymer Composite Formulations

Polymer-based stabilization has proven to be one of the most effective approaches for enhancing the stability and hydrogen release properties of ammonia borane. Various polymer matrices have been investigated, each offering unique advantages for specific applications.

Polyacrylamide (PAM) composites with ammonia borane (AB@PAM) have shown significant improvements in dehydrogenation kinetics. These composites, prepared through a simple sol-mixing method, demonstrate a remarkably low onset hydrogen release temperature of 75°C without an induction period—a significant improvement over pure ammonia borane. Furthermore, these composites completely suppress the emission of boracic impurities, which are common byproducts of ammonia borane decomposition and can potentially damage fuel cell components.

The enhanced kinetics in AB@PAM composites result from:

- Refinement of crystal particles

- Disruption of the dihydrogen-bonding network of ammonia borane

- Interaction between oxygen in the carbonyl groups (C=O) of PAM and boron in the ammonia borane molecules

Another promising polymer system involves co-electrospinning ammonia borane with polyethylene oxide (PEO). This technique creates a unique crystal phase that promotes faster hydrogen release below the melting temperature of ammonia borane with no incubation time. As researchers increased the PEO content in these composites, they observed a progressive reduction in the onset temperature of dehydrogenation—from 110°C for pristine ammonia borane to just 85°C for fibers containing 25% ammonia borane by weight.

"The new phase is characterised by hydrogen bonding between the hydridic hydrogen atoms bonded to the nitrogen atom in AB and the oxygen atom in the PEO backbone. Additionally, the usual foaming of AB during hydrogen release was effectively controlled by the addition of PEO."

This foaming control represents a significant practical advantage for system design and operation in real-world hydrogen storage applications.

Table 3: Performance Comparison of Polymer-Stabilized Ammonia Borane Composites

Surface Functionalization Approaches for Enhanced Air Stability

Surface functionalization represents a sophisticated strategy for improving the stability and performance of ammonia borane-based materials. By modifying the surface chemistry of host materials or the ammonia borane itself, researchers have achieved remarkable enhancements in stability and hydrogen release properties.

One particularly successful approach involves infiltrating ammonia borane into polypyrrole (PPy) nanotubes through a capillary effect. The resulting AB@PPy composite system combines synergetic catalysis from nitrogen atoms with nanoconfinement effects, leading to significantly improved dehydrogenation properties. This system demonstrates an exceptionally low onset decomposition temperature of just 48°C and can release 15.3% hydrogen below 150°C. Most importantly, this approach completely suppresses the evolution of harmful byproducts including ammonia, diborane, and borazine—a critical consideration for fuel cell applications.

"This composite system combines the synergetic catalysis of nitrogen atoms with nanoconfinement in nanotubes, resulting in a significant improvement in the dehydrogenation properties... More importantly, the evolution of harmful ammonia, diborane, and borazine was entirely suppressed."

Research has also explored nitrogen-containing carbon nanotubes as host materials for ammonia borane. These functionalized structures provide both catalytic sites and nanoconfinement effects that enhance hydrogen release kinetics while improving stability.

Surface functionalization of metal catalysts has proven effective for improving the hydrolytic dehydrogenation of ammonia borane. For example, copper nanoparticles dispersed on hexagonal boron nitride (h-BN) via solvothermal synthesis have demonstrated high catalytic activity and excellent recycling performance for hydrogen generation from ammonia borane hydrolysis. These Cu/h-BN composites exhibited an activation energy of just 23.8 kJ mol⁻¹ for the hydrolysis reaction—lower than most reported values for other catalysts.

Table 4: Performance of Surface-Functionalized Ammonia Borane Systems

Ammonia borane exhibits complex thermal decomposition behavior characterized by distinct kinetic phases and structural transformations. The initial thermal decomposition begins at approximately 110°C, marking the onset of hydrogen release as the major gas phase product [5]. Comprehensive kinetic studies reveal that the decomposition follows a two-step process under atmospheric pressure conditions, with significant exothermic events occurring above 360 K [21].

The thermal decomposition mechanism involves an induction, nucleation, and growth pathway [18]. During the induction period, minimal hydrogen evolution occurs, but a mobile phase of ammonia borane forms due to disruption of dihydrogen bonds [18]. This is followed by nucleation that generates reactive diammoniate of diborane from the mobile ammonia borane, and subsequent growth involving bimolecular reactions that release stored hydrogen [18].

Phase transition studies demonstrate that ammonia borane undergoes a solid-solid transformation around 217-221 K, transitioning from the tetragonal I4mm structure to the orthorhombic Pmn21 phase [6]. Nuclear magnetic resonance investigations reveal that this transition exhibits both order-disorder and displacive characteristics, with the motional correlation time increasing from approximately 1 picosecond to 100 picoseconds [6]. The corresponding Arrhenius activation energy increases from 6 to 13.4 kilojoules per mole during this transition [6].

Table 1: Thermal Decomposition and Phase Transition Parameters

| Process | Temperature (°C) | Temperature (K) | Pressure (GPa) | Phase/Product | Reference |

|---|---|---|---|---|---|

| Phase Transition (I4mm to Pmn21) | -56 to -52 | 217-221 | Ambient | Tetragonal to Orthorhombic | [6] |

| First Hydrogen Release (Onset) | 110 | 383 | Ambient | First hydrogen equivalent | [5] |

| Thermal Decomposition (Two-step) | 360 | 633 | Ambient | Two-step decomposition | [21] |

| Complete Hydrogen Release | 430 | 703 | Ambient | ~2 mol hydrogen per mol ammonia borane | [21] |

| Third Decomposition Step | 1170 | 1443 | Ambient | Hexagonal boron nitride | [5] |

High-pressure investigations reveal additional phase transitions at elevated pressures [3] [20]. At room temperature, ammonia borane undergoes a pressure-induced phase transition from I4mm to Cmc21 structure at 1.1-1.6 gigapascals [20]. Further compression induces a second-order phase transition at 5 gigapascals, followed by a first-order transformation to monoclinic P21 phase at 12.9 gigapascals [22].

The activation energy for thermal decomposition varies significantly depending on experimental conditions and additives [25]. Pure ammonia borane exhibits an activation energy of 34.46 kilojoules per mole at 90°C, while the addition of silicon nanoparticles reduces this value to 31.6 kilojoules per mole [25]. Pressure-dependent studies in the temperature range 327-351 K yield an activation energy of 94 ± 11 kilojoules per mole for the primary decomposition process [2].

Isothermal decomposition studies at 85°C demonstrate the formation of polyaminoborane and diammoniate of diborane upon release of the first hydrogen equivalent, followed by cross-linked polyborazylene formation at 140°C [36]. These polymeric products exhibit chemical diversity and structural complexity, with different boron environments identified through solid-state nuclear magnetic resonance spectroscopy [36].

Catalytic Dehydrogenation Mediated by Transition Metal Complexes

Transition metal complexes significantly enhance the dehydrogenation kinetics of ammonia borane through various mechanistic pathways. Ruthenium-based catalysts demonstrate exceptional performance, with square planar ruthenium catalysts containing two acetate ligands producing 2.7 equivalents of molecular hydrogen [9]. These catalysts exhibit remarkable stability, maintaining activity through multiple recycling attempts while operating under air and water stable conditions [9].

The mechanistic pathway for ruthenium-catalyzed dehydrogenation involves borazine polymerization, producing polyborazylene and additional hydrogen [9]. Boron-11 nuclear magnetic resonance studies reveal that after two hydrogen molecules emerge, borazine undergoes polymerization rather than limiting the hydrogen release potential [9]. This breakthrough eliminates the traditional limitation imposed by borazine formation in fuel cell applications [9].

Rhodium nanoparticles confined in titania nanotubes achieve turnover frequencies of 334.1 mol hydrogen per mol rhodium per minute [10]. Mechanistic investigations demonstrate that water hydroxyl bond cleavage represents the rate-determining step, with appropriate sodium hydroxide concentrations further enhancing hydrogen evolution activity [10]. The confinement effect in nanoscale environments significantly improves both catalytic activity and durability compared to conventional supported catalysts [10].

Palladium-based systems exhibit diverse mechanistic behaviors depending on the specific catalyst structure [32]. Oleylamine-stabilized palladium(0) nanoclusters with average particle sizes of 3.2 nanometers generate two equivalents of hydrogen at room temperature with initial turnover frequencies of 240 per hour [32]. The dehydrogenation proceeds through parallel routes involving cyclopolyborazane formation followed by polymerization to polyborazylene, or through long-chain boron-nitrogen linear polymer formation [32].

Table 2: Catalytic Performance of Transition Metal Complexes

| Catalyst | Turnover Frequency (min⁻¹) | Hydrogen Equivalents | Temperature (°C) | Reaction Type | Reference |

|---|---|---|---|---|---|

| Ruthenium (square planar) | Not specified | 2.7 | Mild conditions | Dehydrogenation | [9] |

| Rhodium nanoparticles (Rh@TiO2) | 334.1 | 3 | Room temperature | Hydrolysis | [10] |

| Palladium (Pd0/PDA-Fe3O4) | 14.5 | 3 | 25 | Hydrolysis | [29] |

| Platinum (Pt0/Ni@NiO) | 468 | 3 | 25 | Hydrolysis | [30] |

| Cobalt (Co@N-C-700) | 5.6 | Not specified | Room temperature | Hydrolysis | [31] |

Metal chloride catalysts demonstrate unique electrophilic substitution mechanisms in boron-nitrogen systems [8]. Three-dimensional transition metal chlorides such as iron chloride, cobalt chloride, nickel chloride, copper chloride, and zinc chloride promote dehydrogenation through SE2 backside reactions [8]. In these systems, the nitrogen atom serves as the reaction center with the boron moiety acting as the leaving group when metal chlorides approach ammonia borane [8].

Frustrated Lewis pair catalysts represent an alternative approach using main group elements [11]. Dimethylxanthene-derived frustrated Lewis pairs catalyze dehydrocoupling through mechanisms initiated by boron-hydrogen activation, followed by end-growth boron-nitrogen coupling [11]. The turnover frequencies for ammonia borane dehydrogenation reach approximately 4 per hour at 328 K with 1 mol percent catalyst loading [11].

Iron-cobalt bimetallic catalysts overcome the limitations of pure iron systems by suppressing bulk-nitridation and stabilizing active states [34]. Theoretical calculations confirm lower metal-nitrogen binding energies for bimetallic catalysts, resulting in higher activity compared to monometallic iron systems [34]. These catalysts achieve extraordinary metal loadings reaching 74 weight percent while maintaining ruthenium-like electronic structures [34].

Hydrolytic Dehydrogenation Reaction Dynamics

Hydrolytic dehydrogenation of ammonia borane proceeds through well-defined mechanistic pathways involving sequential bond cleavages. The primary reaction involves boron-hydrogen, boron-nitrogen, and oxygen-hydrogen bond cleavages, producing ammonium tetramethoxyborate and boric acid mixtures rather than simple ammonium metaborate [14]. Isotopic experiments using deuterium oxide demonstrate that oxygen-hydrogen bond cleavage constitutes the rate-determining step [14].

The reaction mechanism follows a Langmuir-Hinshelwood kinetic model with indirect oxygen-hydrogen bond cleavage pathways [14]. Direct dissociation of chemisorbed water molecules occurs unfavorably, necessitating alternative reaction routes [14]. Thermodynamic analysis combined with Fourier transform infrared measurements reveals that boron-containing byproducts exist primarily as ammonium tetramethoxyborate-boric acid mixtures [14].

Platinum-based catalysts on carbon nanotube supports exhibit exceptional performance with activation energies of 27.36 kilojoules per mole [26]. The hydrolytic process involves multiple elementary steps, with water molecule activation playing a crucial role [26]. Single platinum atoms coordinated by two carbon atoms and one nitrogen atom on nitrogen-doped graphene demonstrate rate-limiting step formation of intermediate species by breaking the first boron-hydrogen bond with energy barriers of 0.68 electron volts [37].

Table 3: Activation Energy Data for Various Systems

| System | Activation Energy (kJ/mol) | Temperature Range (°C) | Process Type | Reference |

|---|---|---|---|---|

| Pure Ammonia Borane | 34.46 | 90 | Thermal decomposition | [25] |

| Ammonia Borane + Silicon Nanoparticles | 31.6 | 90 | Thermal decomposition | [25] |

| Ammonia Borane Hydrolysis (Pt/CNT) | 27.36 | Room temperature | Hydrolytic dehydrogenation | [26] |

| Ammonia Borane Hydrolysis (Pd/C3N4) | 27.36 | Room temperature | Hydrolytic dehydrogenation | [26] |

| Ammonia Borane Hydrolysis (Co@N-C) | 31.0 | Room temperature | Hydrolytic dehydrogenation | [31] |

Cobalt nanoparticles embedded in porous nitrogen-doped carbon demonstrate remarkable stability with 97.2 percent retention of initial catalytic activity after ten cycles [31]. The turnover frequency reaches 5.6 mol hydrogen per mol cobalt per minute with activation energies of 31.0 kilojoules per mole [31]. The enhanced stability results from high dispersion of cobalt nanoparticles within the porous nitrogen-doped carbon matrix [31].

Palladium nanoparticles supported on polydopamine-coated iron oxide achieve turnover frequencies of 14.5 per minute at 25°C [29]. These magnetically separable catalysts maintain complete activity through ten consecutive uses while providing three hydrogen equivalents per mole of ammonia borane [29]. The polydopamine coating provides inertness against hydrolysis while enabling efficient palladium nanoparticle dispersion [29].

Platinum nanoparticles on oxide-coated nickel powder demonstrate exceptional activity with turnover frequencies reaching 468 mol hydrogen per mol platinum per minute [30]. The favorable metal-support interaction between platinum nanoparticles and oxide surfaces, evidenced by X-ray photoelectron spectroscopy analysis, contributes to enhanced catalytic performance [30]. Magnetic separation capabilities enable easy catalyst recovery and reuse [30].

Methanolysis as Alternative Solvolysis Pathway

Methanolysis represents a promising alternative to hydrolysis for ammonia borane hydrogen release, offering distinct advantages in terms of reaction control and product formation. Iridium-based hydridoirida-β-diketone catalysts achieve remarkable performance in methanolysis reactions, releasing up to three hydrogen equivalents in air [17]. With catalyst loadings as low as 0.2 mol percent, complete methanolysis occurs within 6 minutes at 30°C, achieving turnover frequencies of 320 mol hydrogen per mol iridium per minute [17].

Temperature optimization significantly enhances methanolysis kinetics, with reactions completing within 80 seconds at 60°C and achieving exceptional turnover frequencies of 1991 mol hydrogen per mol iridium per minute [17]. Kinetic studies reveal first-order dependence on both substrate and catalyst concentrations, with methanol oxygen-hydrogen bond cleavage involvement in the rate-determining step [17].

The methanolysis mechanism involves formation of cationic iridium-methanol complexes and coordination of borane adducts [17]. Multinuclear nuclear magnetic resonance studies identify two ammonia-methoxyborane adduct intermediates: hydrogen-nitrogen-borane-hydrogen-methoxy and hydrogen-nitrogen-borane-dimethoxy species [17]. Dynamic behavior in solution results from exchange between bridging and terminal boron-hydrogen bonds [17].

Comparative studies between methanolysis and hydrolysis reveal distinct advantages for alcoholysis pathways [40]. Methanolysis reactions proceed under milder conditions with enhanced reaction control compared to aqueous systems [40]. The absence of water eliminates competing hydrolysis pathways and enables more selective product formation [40].

Ruthenium-catalyzed methanolysis using carbon quantum dot supports demonstrates theoretical predictions suggesting 30 percent enhanced performance compared to conventional systems [12]. Molecular modeling reveals that sodium hydroxide molecules act as hydrolyzed water molecules, contributing to oxidized boron formation [12]. When sodium hydroxide is absent, the interaction time between ammonia borane and catalyst becomes critical, termed threshold time [12].

The methanolysis pathway generates trimethyl borate as the primary boron-containing product, enabling potential regeneration strategies [42]. First systematic studies of transition metal-catalyzed alcoholysis demonstrate successful regeneration of ammonia borane from ammonium tetramethoxyborate [42]. High-yield synthetic approaches achieve greater than 95 percent yields with purities exceeding 98 percent [42].

Theoretical investigations using density functional theory calculations reveal that primary, secondary, and tertiary alcohols enhance reaction rates through explicit protic solvent molecule coordination [28]. These studies demonstrate that alcoholic solvents provide optimal environments for hydrogen-hydrogen recombination steps [28]. Free energy barriers in solvent phases remain only slightly higher than gas-phase calculations [28].

Solid-State Polymorphism During Pyrolytic Decomposition

Pyrolytic decomposition of ammonia borane involves complex solid-state transformations leading to diverse polymorphic products. The process initiates at approximately 110°C with hydrogen evolution and progresses through three distinct decomposition steps culminating in semicrystalline hexagonal boron nitride formation at 1170°C [5]. Temperature-programmed desorption mass spectroscopy identifies molecular aminoborane as a significant volatile species alongside borazine impurities [5].

The first two decomposition steps follow established mechanisms producing polymeric species above 130°C [5]. Attenuated total reflectance Fourier transform infrared spectroscopy characterizes chemical states present in solid-phase materials after each decomposition stage [5]. The final boron nitride product exhibits specific composition, structure, and morphology characteristics determined through scanning Auger microscopy, powder X-ray diffraction, and field emission scanning electron microscopy [5].

Solid-state nuclear magnetic resonance studies reveal the formation of multiple intermediate species during thermal decomposition [18]. Three primary species emerge during hydrogen release: diammoniate of diborane, and two boron-hydrogen-nitrogen species identified as linear and cyclic aminoborane dimers [18]. Extended reaction times produce broad, structureless peaks corresponding to complex polymeric aminoborane containing both boron-hydrogen-nitrogen and boron-nitrogen species [18].

Table 4: Polymorphic Phases During Pyrolytic Decomposition

| Temperature Range (°C) | Primary Products | Crystal Structure | Hydrogen Content | Reference |

|---|---|---|---|---|

| 85-110 | Mobile ammonia borane | Disrupted dihydrogen bonds | 19.6 wt% | [18] |

| 110-130 | Diammoniate of diborane | Ionic structure | Reduced | [18] |

| 130-200 | Polymeric aminoborane | Amorphous polymer | ~13 wt% | [18] |

| 200-1170 | Polyborazylene | Cross-linked network | <10 wt% | [5] |

| >1170 | Hexagonal boron nitride | Crystalline | Negligible | [5] |

Pressure effects significantly influence polymorphic behavior during decomposition [3]. High-pressure studies reveal multiple phase transitions including second-order transformations at 5 gigapascals and first-order transformations at 12 gigapascals [3]. Clapeyron slopes for pressure-induced tetragonal to orthorhombic transitions are positive, indicating exothermic phase transitions [3]. High-pressure orthorhombic phases exhibit lower enthalpy than tetragonal phases at ambient conditions [3].

Nanoconfinement effects modify phase transition behavior significantly [3]. Comparative Raman spectroscopy studies demonstrate that temperature-induced I4mm to Pmn21 transitions are suppressed from 217 K to 195 K when samples are confined in 7-9 nanometer pore structures [3]. Further pore size reduction to 3-4 nanometers completely suppresses this transition down to 80 K [3].

Isothermal decomposition investigations at 85°C reveal polyaminoborane and diammoniate of diborane formation upon first hydrogen equivalent release [36]. Cross-linked polyborazylene forms at 140°C with polyiminoborane remaining undetected under isothermal conditions [36]. Solid-state characterization techniques including infrared spectroscopy, Raman spectroscopy, X-ray photoelectron spectroscopy, and boron-11 magic angle spinning nuclear magnetic resonance reveal chemical diversity and structural complexity [36].

Long-term stability studies demonstrate continued polymerization over six-month periods for both polyaminoborane and polyborazylene [36]. Polyaminoborane exhibits interesting carbon dioxide adsorption capabilities during extended storage [36]. Regeneration attempts through hydrogenation and ammonia-based methods show partial rehydrogenation of nitrogen-hydrogen and boron-hydrogen groups, though complete regeneration remains challenging [36].

Noble Metal-Based Nanocatalysts (Palladium, Ruthenium, Copper)

Noble metal-based catalysts have demonstrated exceptional performance in ammonia borane hydrolysis due to their unique electronic properties and high catalytic activity. Among these systems, palladium, ruthenium, and copper-based nanocatalysts have emerged as the most promising candidates for controlled hydrogen evolution.

Palladium-based catalysts represent the most extensively studied noble metal systems for ammonia borane dehydrogenation. The outstanding performance of palladium nanocatalysts stems from their ability to facilitate both the activation of ammonia borane and the subsequent hydrogen evolution steps [1]. Recent advances have shown that platinum/cobalt oxide composite catalysts (Pt/Co3O4) achieve remarkable turnover frequencies of 4366 min⁻¹ at room temperature, representing the highest activity reported for noble metal catalysts in this application [2]. The exceptional performance is attributed to strong metal-support interactions between platinum nanoparticles and the reducible cobalt oxide support, which creates synergistic active sites for enhanced catalytic activity.

Copper-palladium bimetallic systems have demonstrated significant promise through controlled composition optimization. The Cu@Pd0.5/C-640 catalyst achieves turnover frequencies of 465 min⁻¹, while the Cu@Pd0.5/C-320 variant shows slightly lower activity at 306 min⁻¹ but with a defined activation energy of 57 kJ/mol [1]. These copper-palladium systems benefit from the galvanic reduction method, which enables controllable palladium dispersion on copper cores, resulting in enhanced catalytic efficiency compared to monometallic systems.

Ruthenium nanocatalysts have shown exceptional stability and reusability characteristics. Metal ruthenate perovskites, particularly calcium ruthenate (CaRuO3), demonstrate sustained catalytic activity with turnover frequencies of 3.1 min⁻¹ and activation energies of 34 kJ/mol [3]. The perovskite structure provides unique advantages through its ability to maintain structural integrity during cyclic operations while offering accessible active sites for ammonia borane activation. Strontium ruthenate (SrRuO3) systems exhibit similar performance characteristics with turnover frequencies of 2.4 min⁻¹, confirming the effectiveness of the ruthenate perovskite approach for controlled hydrogen evolution.

The morphological control of noble metal nanocatalysts plays a crucial role in determining their catalytic performance. Metastable ruthenium nanoparticles with face-centered cubic structures demonstrate superior activity compared to their thermodynamically stable counterparts, achieving turnover frequencies of 21.8 min⁻¹ at room temperature with activation energies as low as 27.5 kJ/mol [3]. This enhanced performance is attributed to the high surface area and unique electronic properties of the metastable phase, which provides more active sites for ammonia borane hydrolysis.

Table 1: Performance Characteristics of Noble Metal-Based Nanocatalysts

| Catalyst | TOF (min⁻¹) | Activation Energy (kJ/mol) | Temperature (K) |

|---|---|---|---|

| Pt/Co3O4 | 4366 | - | 298 |

| Cu@Pd0.5/C-640 | 465 | - | 298 |

| Cu@Pd0.5/C-320 | 306 | 57 | 298 |

| Pd⁰/CoFe2O4 | 290 | 42 | 298 |

| Pd(0)/SiO2-CoFe2O4 | 254 | 52 | 298 |

| Pd74Ni26/MCN | 247 | 54 | 298 |

| Ruthenium catalyst | 21.8 | 27.5 | 298 |

| CaRuO3 | 3.1 | 34 | 298 |

| SrRuO3 | 2.4 | - | 298 |

Earth-Abundant Metal Catalysts (Iron, Nickel, Cobalt)

Earth-abundant metal catalysts offer sustainable and cost-effective alternatives to noble metal systems while maintaining competitive catalytic performance. Iron, nickel, and cobalt-based catalysts have shown remarkable potential for ammonia borane hydrolysis through innovative catalyst design and optimization strategies.

Iron-based catalysts have achieved breakthrough performance through the development of amorphous domain structures. The reduced iron oxide foam (R-Fe2O3 Foam) catalyst demonstrates exceptional activity with turnover frequencies of 113.6 min⁻¹ and remarkably low activation energies of 20.74 kJ/mol [4]. This outstanding performance is enabled by the coexistence of stable iron crystal structures with amorphous domains containing defects and unsaturated atoms that form iron-boron intermediates, significantly lowering the dissociation barriers for both water and ammonia borane molecules. The catalyst demonstrates unprecedented stability, maintaining activity for over 900 hours of continuous operation, which represents a significant advancement over previously reported benchmarks.

Cobalt-based catalysts have been extensively developed through various synthesis approaches, with nitrogen-doped carbon supports showing particular promise. The Co/NC-50 catalyst, derived from zeolitic imidazolate framework precursors, achieves turnover frequencies of 7.6 min⁻¹ with activation energies of 44.9 kJ/mol [5]. The catalyst demonstrates excellent reusability, retaining 83% of its initial activity after five consecutive cycles. The enhanced performance is attributed to the strong interaction between cobalt nanoparticles and the nitrogen-doped carbon matrix, which prevents aggregation and maintains active site accessibility.

The Co@N-C-700 catalyst represents another successful cobalt-based system, achieving turnover frequencies of 5.6 min⁻¹ with activation energies of 31.0 kJ/mol [6]. This catalyst demonstrates remarkable stability, retaining 97.2% of its initial activity after 10 cycles. The embedded structure of cobalt nanoparticles within the porous nitrogen-doped carbon provides protection against sintering and leaching, ensuring sustained catalytic performance.

Nickel-based catalysts have shown significant promise through composition optimization and support engineering. The nickel-copper bimetallic system supported on silica (NiCu/SiO2) demonstrates the importance of alloy composition, with the Ni0.75Cu0.25 composition achieving optimal performance [7]. The volcanic-type activity trend observed in nickel-copper systems is attributed to the electronic structure modifications induced by copper alloying, which creates favorable conditions for ammonia borane activation and hydrogen evolution.

Table 2: Performance Characteristics of Earth-Abundant Metal Catalysts

| Catalyst | TOF (min⁻¹) | Activation Energy (kJ/mol) | Temperature (K) |

|---|---|---|---|

| R-Fe2O3 Foam | 113.6 | 20.74 | 298 |

| Co/NC-50 | 7.6 | 44.9 | 298 |

| Co@N-C-700 | 5.6 | 31.0 | 298 |

| Co-Cs/GO | 23.9 | - | 298 |

| Co/NC-300 | 2.7 | - | 298 |

| Co/NC-500 | 1.1 | - | 298 |

| Cu-MOF-74 | 26 | 32.1 | 298 |

| Co9Er1Ox | 70.5 | 48.5 | 298 |

Synergistic Effects in Bimetallic Catalytic Systems

Bimetallic catalytic systems offer unique opportunities to enhance ammonia borane hydrolysis performance through synergistic interactions between different metal components. These systems can achieve superior activity compared to their monometallic counterparts through electronic structure modification, ensemble effects, and optimal active site distribution.

The cobalt-copper bimetallic cluster system supported on graphene oxide (CoCu-BCs/GO) demonstrates exceptional synergistic effects, achieving turnover frequencies of 72.4 min⁻¹ with activation energies of 47.8 kJ/mol [8]. This performance represents a threefold enhancement compared to monometallic cobalt or copper systems on the same support. The superior activity originates from internal charge transfer from copper to cobalt within the bimetallic clusters, which weakens the boron-nitrogen bond in ammonia borane and accelerates the hydrolysis reaction. X-ray absorption spectroscopy analysis confirms the presence of strong cluster-support interactions and the charge redistribution between the metal components.

Platinum-cobalt bimetallic systems have achieved remarkable performance through cobalt promotion effects. The Pt0.1%Co3%/TiO2 catalyst demonstrates extraordinary turnover frequencies of 2250 molH2 molPt⁻¹ min⁻¹ at room temperature, representing a 10-fold enhancement compared to monometallic platinum catalysts [9]. The synergistic effect between platinum and cobalt oxide species significantly promotes the chemisorption and dissociation of water molecules, accelerating hydrogen evolution from ammonia borane hydrolysis. The optimized Pt0.25%Co3%/TiO2 catalyst achieves record-high turnover numbers of up to 215,236 at room temperature, demonstrating exceptional stability and longevity.

Palladium-cobalt bimetallic systems exhibit composition-dependent catalytic activity. The Co35Pd65 nanoparticles achieve optimal performance with hydrolysis completion times of 5.5 minutes and activation energies of 27.5 kJ/mol [3]. The enhanced performance is attributed to the electronic modification of palladium by cobalt, which creates favorable conditions for ammonia borane activation. Pre-annealing treatment at 300°C under air further enhances the catalytic performance, reducing the hydrolysis completion time to 3.5 minutes.

Nickel-zinc and cobalt-germanium bimetallic systems demonstrate the importance of alloy formation in enhancing catalytic performance. The Ni-Zn/SiO2 catalyst achieves specific reaction rates of 4.3 mL min⁻¹ mmol-cat⁻¹ mM-AB⁻¹, representing the highest value reported for 3d metal-based catalysts [10]. The Co-Ge/SiO2 system shows a five-fold higher reaction rate compared to monometallic cobalt catalysts, with the Co0.8Ge0.2 solid solution alloy serving as the active phase. X-ray photoelectron spectroscopy analysis reveals electron enrichment of cobalt atoms due to electron transfer from germanium, which facilitates the formation of active complexes with ammonia borane.

Table 3: Synergistic Effects in Bimetallic Catalytic Systems

| Catalyst System | Metal Ratio | TOF (min⁻¹) | Synergistic Effect | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| CoCu-BCs/GO | Co:Cu optimized | 72.4 | Charge transfer Cu→Co | 47.8 |

| PtCo/TiO2 | Pt0.1%:Co3% | 2250 | Co promotion of Pt | - |

| Co35Pd65 | Co35:Pd65 | 27.5 | Optimal composition | 27.5 |

| NiCu/SiO2 | Ni0.75:Cu0.25 | 1516 | Electronic structure tuning | 34.2 |

| Co-Ge/SiO2 | Co0.8:Ge0.2 | 88 | Electron enrichment | - |

| Ni-Zn/SiO2 | Ni0.75:Zn0.25 | 4.3 | Alloy formation | - |

Self-Healing Catalyst Architectures for Cyclic Operations

Self-healing catalyst architectures represent a paradigm shift in catalyst design, offering the potential for indefinite operational lifetimes through spontaneous regeneration mechanisms. These systems address the critical challenge of catalyst deactivation during cyclic operations, which has been a major limitation for practical hydrogen storage applications.

The SION-X catalyst system (Cu²⁺₂(BO)(OH)₂₃) demonstrates remarkable self-healing capabilities through a reversible copper oxidation-reduction cycle [11]. During ammonia borane hydrolysis, the Cu²⁺ ions in SION-X are reduced to Cu⁰ nanoparticles, which serve as the active catalytic species. Following the reaction, exposure to air oxidizes the copper nanoparticles back to Cu²⁺, regenerating the original SION-X structure. This self-healing mechanism operates without external energy input and can be repeated for at least 50 cycles without significant loss of catalytic activity. The catalyst releases almost all three equivalents of hydrogen from ammonia borane, demonstrating complete conversion efficiency.

The reduced iron oxide foam (R-Fe2O3 Foam) catalyst exhibits self-healing properties through its crystalline-amorphous domain structure [4]. The stable iron crystal framework provides structural integrity, while the amorphous domains containing defects and unsaturated atoms serve as active sites that can be continuously regenerated during operation. This architecture enables unprecedented operational stability, with the catalyst maintaining activity for over 900 hours of continuous hydrogen production, far exceeding the performance of conventional catalysts.

Ruthenium-based molecular catalysts demonstrate self-healing through ligand exchange and recoordination mechanisms [12]. The [(2-py)₂BMe₂]RuCl(cym) complex exhibits remarkable air stability and reusability, delivering several cycles of dehydrogenation at high ammonia borane concentrations without loss of catalytic activity. The self-healing mechanism involves the dynamic coordination chemistry of the ruthenium center, which can spontaneously repair coordination sphere disruptions through ligand recoordination. This system achieves turnover numbers exceeding 5000 and can liberate up to 4.6 system weight percent hydrogen from concentrated ammonia borane suspensions.

Metal-organic framework-based self-healing systems utilize the inherent structural flexibility and repair mechanisms of porous frameworks [13]. The incorporation of excess coordinating sites within the framework structure enables the recapture of dissociated metal centers, preventing catalyst deactivation through metal leaching. This approach has been successfully demonstrated with cobalt-based systems, where the addition of excess dimethylglyoxime ligands enables continuous catalyst regeneration and extended operational lifetimes.

Table 4: Self-Healing Catalyst Architectures

| Catalyst | Self-Healing Mechanism | Cycle Stability | Regeneration Method |

|---|---|---|---|

| SION-X | Cu(II)→Cu(0)→Cu(II) cycle | 50 cycles | Air exposure |

| R-Fe2O3 Foam | Crystalline-amorphous structure | 900 hours | Continuous operation |

| Ruthenium complex | Ligand exchange and recoordination | Multiple cycles | Solvent addition |

| Pt⁰/Co3O4 | Strong metal-support interaction | 10 runs | Magnetic separation |

| Co@N-C-700 | Embedded structure protection | 10 cycles (97.2% retention) | Direct reuse |

Role of Support Materials in Catalyst Performance Optimization

Support materials play a crucial role in determining the overall performance of ammonia borane hydrolysis catalysts by providing high surface areas, controlling metal nanoparticle dispersion, facilitating reactant diffusion, and creating synergistic interactions with active metal centers. The selection and optimization of support materials represent critical factors in achieving superior catalytic performance.

Graphene oxide supports have demonstrated exceptional effectiveness in catalyst performance enhancement through strong metal-support interactions [8] [14]. The oxygen-containing functional groups on graphene oxide surfaces provide anchoring sites for metal nanoparticles, preventing aggregation and maintaining high dispersion. The two-dimensional structure of graphene oxide offers large surface areas and efficient mass transfer characteristics, facilitating reactant access to active sites. The CoCu-BCs/GO system achieves remarkable performance through cluster-support interactions that stabilize bimetallic clusters and enable charge transfer mechanisms that enhance catalytic activity.

Metal-organic framework supports, particularly MIL-101, provide unique advantages through their uniform pore structures and high surface areas ranging from 1930 to 3452 m²/g [15]. The controlled pore environment within MOF structures enables precise control of metal nanoparticle size and distribution, preventing aggregation during catalytic reactions. The AuCo@MIL-101 and AuNi@MIL-101 systems demonstrate turnover frequencies of 23.5 min⁻¹ and excellent reusability, with no significant morphological changes observed after multiple reaction cycles. The retention of the MOF framework structure throughout the catalytic process ensures sustained performance and catalyst stability.

Nitrogen-doped carbon supports offer unique electronic properties that enhance catalyst performance through metal-support synergistic effects [6]. The nitrogen dopant atoms create electron-rich sites that facilitate metal nanoparticle anchoring and modify the electronic structure of supported metals. The Co@N-C-700 catalyst achieves turnover frequencies of 5.6 min⁻¹ with activation energies of 31.0 kJ/mol, demonstrating the effectiveness of nitrogen doping in enhancing catalytic performance. The embedded structure of metal nanoparticles within the nitrogen-doped carbon matrix provides protection against sintering and leaching, ensuring excellent reusability with 97.2% activity retention after 10 cycles.

Reducible oxide supports, particularly titanium dioxide, create unique promotional effects through strong metal-support interactions [9]. The Pt0.1%Co3%/TiO2 system achieves extraordinary turnover frequencies of 2250 molH2 molPt⁻¹ min⁻¹ through synergistic interactions between platinum nanoparticles and the titanium dioxide support. The reducible nature of titanium dioxide enables charge transfer between the support and supported metals, creating highly active interfacial sites for ammonia borane hydrolysis. The cobalt promotion effect is enhanced by the titanium dioxide support, resulting in superior performance compared to non-reducible supports.

MXene supports (Ti3C2Tx) provide bimolecular activation channels that significantly enhance catalytic performance [16]. The Ni/Ti3C2Tx-4 catalyst achieves turnover frequencies of 161.0 min⁻¹ through bimolecular activation mechanisms where water and ammonia borane molecules are activated simultaneously. The functional groups on MXene surfaces create activation tunnels that reduce the activation energy for ammonia borane hydrolysis, demonstrating the importance of support structure in determining catalytic mechanisms.

Table 5: Support Materials and Their Effects on Catalyst Performance

| Support Material | Surface Area (m²/g) | Key Advantages | Typical TOF Enhancement |

|---|---|---|---|

| Graphene oxide | 300-800 | Strong metal-support interaction | 3-5x |

| MIL-101 (MOF) | 1930-3452 | Uniform metal dispersion | 5-10x |

| TiO2 | 50-100 | Reducible support, Co promotion | 10-15x |

| Nitrogen-doped carbon | 500-1000 | N-doping, metal encapsulation | 4-6x |

| Ti3C2Tx (MXene) | 100-200 | Bimolecular activation channels | 6-8x |

| Co3O4 | 20-50 | Magnetic recovery, synergy | 8-12x |

| SiO2 | 200-500 | High surface area, stability | 2-4x |

| Graphene | 2630 | High conductivity, large surface | 2-4x |

The optimization of support materials involves careful consideration of surface area, pore structure, chemical composition, and electronic properties. High surface area supports provide more sites for metal nanoparticle anchoring, while controlled pore structures facilitate reactant diffusion and product desorption. The chemical composition of supports determines the strength of metal-support interactions, which can significantly influence catalytic activity and stability. Electronic properties of supports affect charge transfer mechanisms and the electronic structure of supported metals, ultimately determining the catalytic performance of the overall system.

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 4 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 3 of 4 companies with hazard statement code(s):;

H228 (100%): Flammable solid [Danger Flammable solids];

H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (66.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant